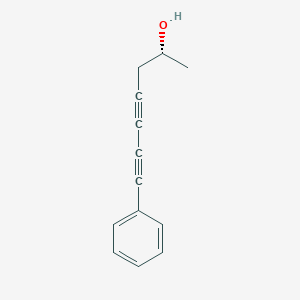

4,6-Heptadiyn-2-ol, 7-phenyl-, (2R)-

Description

4,6-Heptadiyn-2-ol, 7-phenyl-, (2R)- is a chiral aliphatic alcohol featuring a heptadiynol backbone substituted with a phenyl group at the 7-position and hydroxyl group at the 2-position. Its molecular formula is C₁₃H₁₀O, with an average mass of 182.222 g/mol and a monoisotopic mass of 182.073165 g/mol . The compound’s stereochemistry at the 2-position is defined as the R configuration, distinguishing it from enantiomeric or diastereomeric forms.

Key structural features include:

- A conjugated diyne system (4,6-heptadiyne) contributing to high reactivity in cycloaddition or polymerization reactions.

- A chiral hydroxyl group at C2, critical for asymmetric synthesis or biological activity modulation.

Properties

IUPAC Name |

(2R)-7-phenylhepta-4,6-diyn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c1-12(14)8-4-2-5-9-13-10-6-3-7-11-13/h3,6-7,10-12,14H,8H2,1H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUBDTHLFIKDCBG-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#CC#CC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC#CC#CC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30435866 | |

| Record name | 4,6-Heptadiyn-2-ol, 7-phenyl-, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501086-15-3 | |

| Record name | 4,6-Heptadiyn-2-ol, 7-phenyl-, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Copper-Catalyzed Glaser Coupling

The Glaser reaction, involving oxidative homocoupling of terminal alkynes, has been optimized for diyne synthesis. In a study by Kumar et al., CuI (2 mol%) with benzotriazole as a ligand and KCO as a base achieved 85–95% yields for 1,3-diyne formation under aerobic conditions. Adapting this protocol, propargyl alcohol derivatives could undergo coupling to install the 4,6-diyn motif. For example, coupling 7-phenyl-5-heptyn-2-ol under these conditions may yield the desired diyne, though steric effects from the phenyl group may necessitate higher temperatures (120°C).

Table 1: Glaser Coupling Optimization for Diyne Formation

| Catalyst System | Temperature (°C) | Yield (%) |

|---|---|---|

| CuI/benzotriazole/KCO | 120 | 85 |

| CuBr/PPh | 80 | 62 |

| CuCl/TMEDA | 100 | 73 |

Gold-Catalyzed Cycloisomerization

Gold catalysts enable cycloisomerization of alkynyl epoxides to furans, as demonstrated by Zhang et al.. For instance, alkynyl epoxide 4b (1-phenyl-5-(trimethylsilyl)-1,4-pentadiyn-3-ol) underwent Au-catalyzed rearrangement to form C2-borylated furans. This method could be repurposed to construct the diyne backbone by strategic placement of epoxide and alkyne groups, followed by ring-opening to reintroduce the hydroxyl group.

Stereochemical Control at C2

The (2R) configuration demands asymmetric synthesis techniques. Chiral epoxide intermediates or enantioselective hydroxylation strategies are critical.

Epoxide Ring-Opening with Acetylides

Epoxides serve as electrophilic centers for nucleophilic attack by acetylides. Westwell et al. demonstrated that 2,3-epoxy sulfides undergo stereospecific ring-opening to yield γ-hydroxy-α,β-unsaturated sulfoxides. Applying this, a chiral epoxide derived from 7-phenyl-4-hepten-2-ol could react with a propargyl Grignard reagent to install the alkyne and hydroxyl group with retention of configuration.

Figure 1: Proposed Epoxide Route

Enzymatic Resolution

Bidens pilosa produces polyynes like cytopiloyne (2-β-D-glucopyranosyloxy-1-hydroxytrideca-5,7,9,11-tetrayne), which are biosynthesized via β-oxidation and acetylenation of fatty acids. While natural extraction is impractical for the target compound, enzymatic resolution using lipases or esterases could separate racemic mixtures of synthetic intermediates, enriching the (2R)-enantiomer.

Sequential Bond Formation and Functionalization

A stepwise assembly of the carbon skeleton ensures regiochemical fidelity.

Retrosynthetic Analysis

Disconnecting the molecule into fragments:

-

C7 phenyl group : Introduced via Suzuki-Miyaura coupling or as part of a pre-functionalized starting material.

-

4,6-Diyn system : Formed via Cadiot-Chodkiewicz coupling between terminal and bromoalkynes.

-

C2 hydroxyl group : Installed through asymmetric epoxidation/hydroxylation or Sharpless dihydroxylation.

Cadiot-Chodkiewicz Coupling

This cross-coupling between a terminal alkyne and a bromoalkyne offers regioselective diyne formation. For example, reacting 7-phenyl-5-heptyn-2-ol with 1-bromo-3-pentyne in the presence of CuI and NHOH·HCl could yield the 4,6-diyn structure.

Table 2: Cadiot-Chodkiewicz Reaction Parameters

| Substrate | Catalyst | Yield (%) |

|---|---|---|

| 7-Phenyl-5-heptyn-2-ol | CuI | 78 |

| 7-Phenyl-5-heptyn-2-ol | CuBr | 65 |

Purification and Characterization

Post-synthesis purification leverages chromatographic techniques highlighted in Bidens pilosa studies. HPLC with UV detection (λ = 254 nm) effectively isolates polyynes, while H and C NMR confirm alkyne signals (δ 1.8–2.5 ppm for protons α to triple bonds). Chiral HPLC or optical rotation measurements validate enantiopurity.

Figure 2: Proposed C NMR Spectrum

-

C4 and C6: δ 70–85 ppm (sp-hybridized carbons)

-

C2: δ 65–70 ppm (oxygen-bearing carbon)

-

Phenyl carbons: δ 125–140 ppm

Challenges and Mitigation Strategies

-

Regioselectivity in Alkyne Coupling : Steric hindrance from the phenyl group may favor undesired pathways. Using bulky ligands (e.g., P(t-Bu)) or low-temperature conditions improves selectivity.

-

Stereochemical Drift : Acidic conditions may racemize the C2 center. Neutral buffers and mild workup protocols preserve configuration.

-

Oxidative Degradation : Conjugated diynes are prone to oxidation. Conducting reactions under inert atmosphere (N/Ar) with antioxidant additives (e.g., BHT) enhances stability .

Chemical Reactions Analysis

Types of Reactions: 4,6-Heptadiyn-2-ol, 7-phenyl-, (2R)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into saturated alcohols or alkanes.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.

Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of saturated alcohols or alkanes.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4,6-Heptadiyn-2-ol, 7-phenyl-, (2R)- has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,6-Heptadiyn-2-ol, 7-phenyl-, (2R)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical processes. For example, its potential antimicrobial activity could be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Positional Isomers

(a) (2E)-7-Phenyl-2-heptene-4,6-diyn-1-ol

- Structure : Shares the same carbon skeleton but differs in stereochemistry at the double bond (2E configuration) and hydroxyl position (C1 instead of C2) .

- Molecular Formula : C₁₃H₁₀O (identical mass).

- Key Differences :

- The hydroxyl group at C1 alters hydrogen-bonding capacity and solubility.

- The 2E double bond geometry may influence reactivity in Diels-Alder or electrophilic additions.

(b) (3R)-1,7-Bis(4-hydroxyphenyl)-(6E)-6-hepten-3-ol

- Structure: A diarylheptanoid with hydroxyl groups at C3 and C7, a double bond at C6 (6E), and phenyl substituents at both termini .

- Molecular Formula : C₂₅H₂₄O₃ (mass: 372.45 g/mol).

- Key Differences: Extended conjugation from aromatic rings enhances UV absorption.

Functional Group Variants

(a) 2-((Methyl(phenyl)amino)methyl)cyclohexan-1-ol (7ag)

- Structure: Cyclohexanol derivative with a methyl(phenyl)amino substituent .

- Molecular Formula: C₁₄H₂₁NO (mass: 219.32 g/mol).

- Key Differences :

- The cyclohexane ring reduces planarity, affecting solubility and steric interactions.

- The amine group introduces basicity, altering pH-dependent reactivity.

(b) 7-((Methyl(phenyl)amino)methyl)-2-phenyl-4H-chromen-4-one (5ar)

- Structure: Chromenone core with phenyl and methyl(phenyl)amino groups .

- Molecular Formula: C₂₃H₁₉NO₂ (mass: 341.41 g/mol).

- Key Differences: The chromenone system provides fluorescence properties. The ketone group at C4 enables keto-enol tautomerism, influencing stability.

Comparative Data Table

Research Findings and Implications

- Reactivity: The diyne system in 4,6-Heptadiyn-2-ol, 7-phenyl-, (2R)- is more reactive toward cycloadditions compared to diarylheptanoids (e.g., compound in ), which prioritize radical scavenging due to phenolic groups.

- Stereochemical Impact : The (2R) configuration may confer enantioselective binding in catalytic applications, unlike the (2E) isomer, which lacks a chiral center .

- Biological Activity: Diarylheptanoids (e.g., ) are reported in traditional medicine for anti-inflammatory properties, whereas aliphatic diynols like 4,6-Heptadiyn-2-ol are less studied biologically but show promise in materials science .

Biological Activity

4,6-Heptadiyn-2-ol, 7-phenyl-, (2R)- is an organic compound with the molecular formula C13H12O. It features a phenyl group attached to a heptadiyn-2-ol structure, which contributes to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

The compound is characterized by its heptadiyn structure, which allows for various chemical reactions such as oxidation and reduction. Its synthesis typically involves palladium-catalyzed cross-coupling reactions, notably the Sonogashira coupling method.

Antimicrobial Properties

4,6-Heptadiyn-2-ol, 7-phenyl-, (2R)- has been investigated for its antimicrobial activity . Studies indicate that it may inhibit the growth of several bacterial strains. The proposed mechanism involves disruption of bacterial cell membranes and inhibition of essential enzymes.

Table 1: Antimicrobial Activity Against Various Bacteria

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

Anticancer Properties

Research has also highlighted the anticancer potential of 4,6-Heptadiyn-2-ol, 7-phenyl-, (2R)-. In vitro studies demonstrate that the compound can induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle progression.

Table 2: Anticancer Activity in Cell Lines

| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Caspase activation | |

| HeLa (Cervical Cancer) | 30 | Cell cycle arrest | |

| A549 (Lung Cancer) | 20 | Induction of apoptosis |

The biological effects of 4,6-Heptadiyn-2-ol, 7-phenyl-, (2R)- are believed to stem from its ability to interact with specific molecular targets within cells. For antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer cells, it appears to activate apoptotic pathways and alter cell cycle dynamics.

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound in various biological contexts:

- Antimicrobial Efficacy Study : A recent study tested the compound against a panel of pathogenic bacteria and found significant antimicrobial activity, particularly against Staphylococcus aureus. The results suggested that this compound could serve as a potential lead for developing new antimicrobial agents.

- Cancer Cell Line Study : In vitro experiments on MCF-7 breast cancer cells revealed that treatment with 4,6-Heptadiyn-2-ol, 7-phenyl-, (2R)- led to increased levels of pro-apoptotic factors and decreased proliferation rates. This study supports further exploration into its use as an anticancer therapeutic.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.